Product packaging for Acid Blue 140(Cat. No.:CAS No. 12219-21-5)

Acid Blue 140

Cat. No.: B1170156
CAS No.: 12219-21-5
M. Wt: 892.6 g/mol
InChI Key: RPLREUASRUWDQJ-UHFFFAOYSA-L
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Description

Acid Blue 140, also known as C.I. This compound, is a synthetic anthraquinone-based dye that produces a bright blue color . Its molecular structure is derived from anthraquinone, and it is supplied as a disodium salt with a molecular formula of C41H28N4O10S2·2Na and a molecular weight of 844.786 g/mol . This compound has two primary CAS Registry Numbers: 25826-34-0 and 12219-21-5 . In scientific research, this compound serves multiple purposes due to its unique properties. It functions as a pH indicator in analytical chemistry, changing color in response to the pH of its solution . Furthermore, it is utilized as a fluorescent probe in biological imaging studies, where it can label proteins and other biomolecules for visualization . It also acts as a model compound in photocatalytic studies to investigate the degradation mechanisms of organic pollutants under visible light irradiation . The synthesis of this compound involves a condensation reaction of 1,4-Dihydroxyanthracene-9,10-dione with 4-Butyl-2-methylbenzenamine, followed by bromination and sulfonation . An improved preparation process involves using 2-methyl-4-n-butylaniline and 1,4-dihydroxyanthraquinone with boric acid as a catalyst, followed by a series of heating, dehydration, and purification steps . The textile industry employs this dye for its excellent fastness properties, which include a light fastness rating of 6 and good resistance to soaping and perspiration . This product is intended for research and manufacturing purposes only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

12219-21-5

Molecular Formula

C36H34Br2N2Na2O8S2

Molecular Weight

892.6 g/mol

IUPAC Name

disodium;2-bromo-3-[[4-(2-bromo-4-butyl-6-methyl-3-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]-6-butyl-4-methylbenzenesulfonate

InChI

InChI=1S/C36H36Br2N2O8S2.2Na/c1-5-7-11-21-17-19(3)31(29(37)35(21)49(43,44)45)39-25-15-16-26(28-27(25)33(41)23-13-9-10-14-24(23)34(28)42)40-32-20(4)18-22(12-8-6-2)36(30(32)38)50(46,47)48;;/h9-10,13-18,39-40H,5-8,11-12H2,1-4H3,(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2

InChI Key

RPLREUASRUWDQJ-UHFFFAOYSA-L

Canonical SMILES

CCCCC1=C(C(=C(C(=C1)C)NC2=C3C(=C(C=C2)NC4=C(C(=C(C=C4C)CCCC)S(=O)(=O)[O-])Br)C(=O)C5=CC=CC=C5C3=O)Br)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Synthesis and Advanced Chemical Transformations of Acid Blue 140

Mechanistic Studies of Synthetic Routes for Anthraquinone (B42736) Acid Dyes

The synthesis of anthraquinone acid dyes like Acid Blue 140 is a multi-step process that relies on well-established organic reactions. The core of the synthesis is the construction of the chromophore through the strategic assembly of substituted anthraquinone precursors.

Condensation Reactions in this compound Synthesis

The pivotal step in the synthesis of this compound is the condensation reaction between bromamic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) and 2,4-diaminobenzenesulfonic acid. google.com This reaction, a type of nucleophilic aromatic substitution, results in the formation of a new carbon-nitrogen bond, linking the two aromatic moieties. nih.gov

The mechanism of this condensation is generally understood to follow the principles of the Ullmann condensation reaction. wikipedia.orgwikipedia.org In this reaction, a copper catalyst is essential to facilitate the coupling of an aryl halide (bromamic acid) with an amine (2,4-diaminobenzenesulfonic acid). wikipedia.org The reaction is typically carried out in an aqueous medium under controlled temperature and pH. patsnap.com

The process generally involves the following key mechanistic steps:

Formation of an organocopper intermediate: The copper catalyst reacts with the aryl halide (bromamic acid) to form an organocopper compound. wikipedia.org

Nucleophilic attack: The amine (2,4-diaminobenzenesulfonic acid) then acts as a nucleophile, attacking the organocopper intermediate.

Product formation and catalyst regeneration: This leads to the formation of the desired condensation product (the this compound precursor) and the regeneration of the copper catalyst, allowing it to participate in further reaction cycles. organic-chemistry.org

The reaction conditions, such as temperature and the nature of the copper catalyst, play a significant role in the reaction's efficiency and the purity of the final product.

Sulfonation Processes and Their Mechanistic Implications

Sulfonation is a critical process in the synthesis of this compound, primarily in the preparation of the key intermediate, bromamic acid. beilstein-journals.orggoogle.com Bromamic acid is synthesized from 1-aminoanthraquinone through a two-step process involving sulfonation followed by bromination. beilstein-journals.org

Two primary methods are employed for the synthesis of bromamic acid:

The Solvent Method: In this approach, 1-aminoanthraquinone is first sulfonated using chlorosulfonic acid in an inert solvent like nitrobenzene to produce 1-aminoanthraquinone-2-sulfonic acid. This intermediate is then brominated to yield bromamic acid. beilstein-journals.org

The Oleum Method (One-Pot Method): This method involves the sulfonation of 1-aminoanthraquinone with oleum, followed by bromination in the same reaction vessel. beilstein-journals.org

The mechanism of bromination of 1-aminoanthraquinone-2,4-disulfonic acid, a common impurity in the oleum process, has been studied. It is understood that this impurity first undergoes de-sulfonation to form 1-aminoanthraquinone-2-sulfonic acid, which is then brominated to bromamic acid. researchgate.net The presence of the sulfonic acid group at the 2-position of the anthraquinone ring directs the incoming bromine atom to the 4-position. beilstein-journals.org

Method Reagents Key Steps Reference
Solvent Method1-aminoanthraquinone, chlorosulfonic acid, inert solvent (e.g., nitrobenzene), bromine1. Sulfonation of 1-aminoanthraquinone. 2. Bromination of the sulfonated intermediate. beilstein-journals.org
Oleum Method1-aminoanthraquinone, oleum, bromineOne-pot sulfonation and bromination. beilstein-journals.org

Role of Catalysis in this compound and Related Dye Synthesis

Catalysis is indispensable in the synthesis of this compound, particularly in the Ullmann condensation step. Copper and its compounds are the most effective catalysts for this transformation. wikipedia.orgwikipedia.org The use of a monovalent copper complex as the catalyst system has been shown to achieve nearly 100% conversion of bromamic acid, significantly reducing the formation of byproducts such as those from hydrolysis and debromination. google.com

The catalytic cycle in the Ullmann condensation is believed to involve the following:

Oxidative addition of the aryl halide (bromamic acid) to a Cu(I) species.

Coordination of the amine (2,4-diaminobenzenesulfonic acid) to the copper center.

Reductive elimination to form the C-N coupled product and regenerate the Cu(I) catalyst. organic-chemistry.org

The choice of ligand for the copper catalyst can significantly influence its activity and stability. For instance, the use of ligands like 1,10-phenanthroline with a monovalent copper source can enhance the reaction rate and yield. google.com The instability of Cu+ in aqueous solutions, which can disproportionate to Cu2+ and lose catalytic activity, has led to the development of more stable copper complex catalysts. google.com

Novel Approaches to Green Synthesis for this compound

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods for dyes to minimize pollution and reduce the use of hazardous materials.

Environmentally Benign Oxidative Synthesis Methodologies

Traditional oxidation steps in dye synthesis often employ heavy metal oxidants like dichromate, lead peroxide, or manganese oxide, which are harmful to the environment. mdpi.com A greener alternative is the use of hydrogen peroxide (H₂O₂) as an oxidant, as its only byproduct is water. scispace.comslchemtech.com

For instance, in the synthesis of other acid blue dyes, catalytic systems involving a combination of a metal oxide (like CuO) and a polyoxometalate (like silicotungstic acid) have been successfully used with aqueous hydrogen peroxide. mdpi.com This approach avoids the use of toxic heavy metal oxidants. The mechanism is thought to involve the generation of hydroxyl radicals from H₂O₂, which then initiate the oxidation of the leuco form of the dye. mdpi.com The anthraquinone process for hydrogen peroxide production itself utilizes a 2-alkyl-anthraquinone derivative, showcasing the inherent connection between anthraquinones and oxidative processes. slchemtech.comwikipedia.org

Microwave-assisted synthesis is another green approach that can accelerate condensation reactions in the absence of a solvent, leading to shorter reaction times and higher yields. rasayanjournal.co.intsijournals.com

Sustainable Precursor Chemistry and Reaction Pathways

The development of sustainable pathways for producing the key precursors of this compound is another area of focus in green chemistry. This includes finding greener routes to synthesize 1-aminoanthraquinone, the starting material for bromamic acid. Traditional methods for producing 1-aminoanthraquinone have environmental drawbacks, such as the use of mercury catalysts or nitration processes that yield mixed products. google.com Newer, more environmentally friendly methods for the synthesis of 1-aminoanthraquinone are being explored. researchgate.net

Furthermore, the principles of green chemistry encourage the use of renewable starting materials. While the core of this compound is derived from petrochemical sources, research into utilizing bio-based feedstocks for the synthesis of aromatic compounds could eventually lead to more sustainable production of anthraquinone dyes. Synthetic colorants are generally created through the chemical synthesis or modification of precursor compounds. mdpi.com

Derivatization and Functionalization Strategies for Modifying this compound

The modification of this compound, an anthraquinone-based dye, can be achieved through various derivatization and functionalization strategies targeting its core structure and substituent groups. While specific research on the derivatization of this compound is limited, general methodologies for functionalizing anthraquinone dyes are well-established and provide a framework for potential modifications. These strategies aim to alter the dye's properties, such as its color, solubility, or to conjugate it with other molecules for advanced applications. colab.wsrsc.org

The structure of this compound contains several reactive sites amenable to chemical transformation. These include the secondary amine linkers, the sulfonic acid groups, and the aromatic rings of both the anthraquinone core and the aniline-derived substituents.

Key Functionalization Strategies:

Reactions Involving Amino Groups: The secondary amino groups in the this compound structure are potential sites for further substitution. Although sterically hindered, they could undergo reactions such as alkylation or acylation to introduce new functional moieties. A common strategy in anthraquinone chemistry is the quaternization of amino groups to create cationic dyes, which could alter the dye's solubility and affinity for certain substrates. researchgate.net

Modification of Sulfonic Acid Groups: The sulfonic acid groups are primary targets for derivatization. They are crucial for the dye's water solubility but can be converted into other functional groups to tether the dye to different systems. britannica.commdpi.com

Sulfonamide Formation: A standard method involves converting the sulfonic acid group (-SO₃H) into a more reactive sulfonyl chloride (-SO₂Cl) intermediate, typically using reagents like thionyl chloride or chlorosulfonic acid. This intermediate can then readily react with primary or secondary amines to form stable sulfonamides (-SO₂NR₂). google.com This approach allows for the introduction of a wide array of functionalities, depending on the structure of the amine used.

Sulfonate Ester Formation: Similarly, sulfonyl chlorides can react with alcohols to form sulfonate esters, although these are generally more susceptible to hydrolysis than sulfonamides.

Introduction of Polymerizable Groups: To create colored polymers where the dye is covalently bound, preventing leaching, polymerizable groups can be introduced. beilstein-journals.org A common approach for anthraquinone dyes involves a two-step process:

Nucleophilic substitution to introduce a hydroxyl-containing side chain.

Esterification of the hydroxyl group with a reagent like methacryloyl chloride to yield a methacrylate group, which can then participate in polymerization reactions. beilstein-journals.org

Diazotization and Subsequent Reactions: While this compound does not possess a primary aromatic amino group, this functionality can be present in precursor molecules or other related anthraquinone dyes. Such primary amines can be converted into diazonium salts (-N₂⁺). These salts are highly versatile intermediates that can undergo various reactions, such as the Meerwein reaction, to form new C-C bonds, or be replaced by a range of other functional groups. colab.ws

Direct C-H Functionalization: Advanced methods involving direct C-H functionalization are emerging for complex aromatic systems. These reactions, often catalyzed by transition metals, could potentially be applied to the aromatic rings of this compound to introduce new substituents, though this would likely face challenges regarding selectivity due to the multiple C-H bonds present. colab.ws

The table below summarizes potential derivatization strategies applicable to the functional groups found in anthraquinone dyes like this compound.

Functional Group TargetDerivatization StrategyReagentsResulting Functional GroupPotential Application
Sulfonic AcidSulfonamide Formation1. Thionyl Chloride (SOCl₂) 2. Amine (R₂NH)Sulfonamide (-SO₂NR₂)Covalent linking to biomolecules, polymers, or surfaces.
Amino GroupQuaternizationAlkyl Halide (R-X)Quaternary Ammonium (B1175870) Salt (-N⁺R₃)Creation of cationic dyes with altered solubility and substrate affinity.
Hydroxyl Group (if introduced)Esterification (Methacrylation)Methacryloyl ChlorideMethacrylate EsterSynthesis of polymerizable dyes for creating colored polymeric materials. beilstein-journals.org
Aromatic RingElectrophilic Aromatic Substitutione.g., Nitrating or Halogenating agentse.g., Nitro (-NO₂) or Halogen (-X)Modification of chromophoric properties.
Primary Amino Group (on precursors)DiazotizationNitrous Acid (HNO₂)Diazonium Salt (-N₂⁺)Versatile intermediate for introducing a wide range of substituents. colab.ws

These derivatization techniques offer a toolbox for the chemical modification of this compound and related anthraquinone dyes, enabling the fine-tuning of their chemical and physical properties for specialized applications in materials science and biotechnology. colab.wsalfa-chemistry.com

Advanced Spectroscopic and Structural Characterization of Acid Blue 140

High-Resolution Spectroscopic Analysis Techniques

High-resolution spectroscopy is fundamental to elucidating the intricate structural details of dye molecules. Techniques such as UV-Visible, FTIR, Raman, and NMR spectroscopy each offer a unique window into the molecular characteristics of Acid Blue 140.

UV-Visible spectroscopy is a powerful tool for investigating the electronic transitions within a molecule, which are responsible for its color. The absorption of light in the ultraviolet and visible regions corresponds to the excitation of electrons from lower energy orbitals to higher energy orbitals. upce.czacs.org For organic dyes like this compound, the key electronic transitions typically involve π→π* and n→π* transitions. britannica.com

The structure of this compound features an extensive system of conjugated π-electrons, primarily associated with the anthraquinone (B42736) core and the substituted aromatic rings. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org The absorption of light energy promotes electrons from the π (bonding) and n (non-bonding) orbitals to the π* (antibonding) orbital.

π→π Transitions:* These are high-energy transitions that are characteristic of conjugated systems and are typically responsible for the strong, primary absorption bands that give the dye its intense color. upce.cz

n→π Transitions:* These transitions involve the non-bonding electrons on heteroatoms (like oxygen and nitrogen) being promoted to the π* antibonding orbital. They are generally of lower energy and intensity compared to π→π* transitions. upce.cz

Table 1: Expected Electronic Transitions for this compound

Transition Type Involved Orbitals Chromophore Expected Spectral Region
π → π* π to π* Anthraquinone core, Aromatic rings Visible / UV
n → π* n to π* C=O and N-H groups Visible / UV

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule. FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations such as stretching and bending of chemical bonds. specac.com Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light, providing information on vibrational modes. researchgate.net Together, these techniques offer complementary data for structural analysis.

For this compound, with its complex structure (disodium;2-bromo-3-[[4-(2-bromo-4-butyl-6-methyl-3-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]-6-butyl-4-methylbenzenesulfonate), several characteristic vibrational bands are expected. alfa-chemistry.com

C=O Stretching: The anthraquinone core contains two ketone groups, which would give rise to a strong, sharp absorption band in the FTIR spectrum, typically in the range of 1650-1680 cm⁻¹.

N-H Stretching and Bending: The secondary amine (N-H) groups linking the anthraquinone core to the phenyl rings would show stretching vibrations in the region of 3300-3500 cm⁻¹.

S=O Stretching: The sulfonate (-SO₃⁻) groups are a key feature of this acid dye. They would produce strong, characteristic asymmetric and symmetric stretching bands, typically observed between 1150-1250 cm⁻¹ and 1030-1070 cm⁻¹, respectively.

Aromatic C=C Stretching: Multiple peaks corresponding to the stretching vibrations of the carbon-carbon double bonds within the aromatic rings would be visible in the 1450-1600 cm⁻¹ region.

C-H Stretching: Vibrations from C-H bonds on the aromatic rings and the alkyl (butyl and methyl) groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
N-H (Amine) Stretch 3300 - 3500 FTIR
Aromatic C-H Stretch 3000 - 3100 FTIR, Raman
Aliphatic C-H Stretch 2850 - 2960 FTIR, Raman
C=O (Ketone) Stretch 1650 - 1680 FTIR
Aromatic C=C Stretch 1450 - 1600 FTIR, Raman
S=O (Sulfonate) Asymmetric Stretch 1150 - 1250 FTIR
S=O (Sulfonate) Symmetric Stretch 1030 - 1070 FTIR

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure and connectivity of atoms in a molecule. uobasrah.edu.iq It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. By analyzing the chemical shifts, signal integrations, and coupling patterns, the complete carbon-hydrogen framework can be mapped out. researchgate.net

For a molecule as large and complex as this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (like COSY, HSQC, and HMBC) would be necessary for a full structural assignment.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the anthraquinone and phenylenediamine rings, as well as signals for the aliphatic protons of the butyl and methyl groups. The chemical shifts of the aromatic protons would be influenced by their position relative to the electron-withdrawing (C=O, -SO₃⁻, Br) and electron-donating (-NH-) groups.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. Distinct signals would be expected for the carbonyl carbons, the various aromatic carbons, and the aliphatic carbons of the substituent groups.

Although specific ¹H and ¹³C NMR data for this compound are not available in the surveyed literature, the expected chemical shift regions can be generally predicted.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound

Nucleus Functional Group Type Predicted Chemical Shift (δ, ppm)
¹H Aromatic (Ar-H) 6.5 - 8.5
¹H Amine (N-H) 5.0 - 9.0 (variable, broad)
¹H Alkyl (CH₂, CH₃) 0.8 - 2.7
¹³C Carbonyl (C=O) 180 - 190
¹³C Aromatic (Ar-C) 110 - 150
¹³C Alkyl (-CH₂-, -CH₃) 10 - 40

Mass Spectrometry for Molecular Fragmentation and Identification of Reaction Products

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov Tandem mass spectrometry (MS/MS) further allows for the controlled fragmentation of a molecule, providing valuable structural information based on the resulting fragment ions. nih.gov Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for large, polar, and ionic molecules like sulfonated dyes. researchgate.net

For this compound, ESI-MS in negative ion mode would be expected to show a prominent ion corresponding to the deprotonated molecule. High-resolution mass spectrometry would allow for the precise determination of its elemental formula (C₃₆H₃₆Br₂N₂O₈S₂). nih.gov

Collision-induced dissociation (CID) in an MS/MS experiment would lead to characteristic fragmentation patterns. Based on studies of similar sulfonated anthraquinone dyes, a primary and highly characteristic fragmentation pathway involves the neutral loss of sulfur dioxide (SO₂), corresponding to a mass loss of 64 amu, from the sulfonate groups. researchgate.net Other expected fragmentations could include:

Cleavage of the C-N bonds linking the substituted aniline (B41778) moieties to the anthraquinone core.

Fragmentation within the butyl side chains.

Loss of bromine atoms.

Analyzing these fragmentation patterns allows for the confirmation of the dye's structure and can be used to identify related impurities or degradation products in a sample. researchgate.netnih.gov

Table 4: Expected Key Fragmentations of this compound in MS/MS

Precursor Ion Fragmentation Process Neutral Loss Expected Fragment
[M-2Na]²⁻ or [M-H]⁻ Loss of sulfur dioxide SO₂ (64 Da) Ion corresponding to the loss of a sulfonate group
[M-2Na]²⁻ or [M-H]⁻ C-N bond cleavage Substituted aniline moiety Ion corresponding to the anthraquinone core
[M-2Na]²⁻ or [M-H]⁻ Alkyl chain fragmentation CₓHᵧ fragments Various ions from side-chain cleavage

X-ray Diffraction and Crystallographic Studies for Solid-State Structure

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. nih.gov

To perform such an analysis, a high-quality single crystal of this compound would be required. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.

As of now, no published single-crystal X-ray diffraction data for this compound is available in open crystallographic databases. ugr.es If such data were obtained, it would provide invaluable information, including:

The planarity of the anthraquinone system.

The conformation of the butyl side chains.

The orientation of the substituted phenyl rings relative to the central core.

The coordination of the sodium counter-ions and any water molecules of crystallization.

The network of intermolecular interactions that stabilize the crystal lattice.

This information is crucial for understanding the material's solid-state properties and for computational modeling studies.

Table 5: Potential Crystallographic Data from X-ray Diffraction of this compound

Parameter Information Provided
Crystal System The basic symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry elements present within the unit cell.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates The precise (x, y, z) position of each atom in the unit cell.
Bond Lengths & Angles The geometry of the molecule in the solid state.
Intermolecular Interactions Details of hydrogen bonds, van der Waals forces, and π-stacking.

Computational and Theoretical Chemistry of Acid Blue 140

Quantum Chemical Calculations (Density Functional Theory, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of dye molecules. iau.iriau.ir These computational methods model the electronic density of a molecule to derive its energy, structure, and various other properties, providing a balance between accuracy and computational cost that is well-suited for complex molecules like Acid Blue 140. iau.ir

The electronic structure of a dye is fundamental to its color and reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. nih.govscispace.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. researchgate.netchemmethod.com

A small HOMO-LUMO gap generally signifies high chemical reactivity and low stability. researchgate.net For dye molecules, this energy gap is also directly related to the wavelength of light absorbed. The distribution of HOMO and LUMO orbitals across the molecular structure indicates the regions most likely to be involved in electron transfer processes, which are central to the dye's function and degradation. nih.govmdpi.com For instance, in similar azo dyes, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-accepting moieties. mdpi.com

Table 1: Key Quantum Chemical Parameters in Dye Analysis

Parameter Significance
HOMO Energy Indicates electron-donating tendency; higher values suggest greater reactivity for electron donation. chemmethod.com
LUMO Energy Indicates electron-accepting tendency; lower values suggest a greater propensity to accept electrons. nih.gov

| HOMO-LUMO Gap (ΔE) | Correlates with chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.netchemmethod.com |

This table is generated based on general principles of quantum chemical analysis as specific values for this compound are not available in the search results.

Computational chemistry can be used to predict the most likely pathways for chemical reactions, such as synthesis or degradation. mdpi.comarxiv.org By mapping the potential energy surface of a reaction, researchers can identify transition states—the highest energy points along a reaction coordinate—and calculate the activation energy required for the reaction to proceed. acs.org

This type of analysis is crucial for understanding the mechanisms of dye degradation, for example, in advanced oxidation processes. nih.gov Quantum chemical calculations can determine the most susceptible sites on the this compound molecule for attack by reactive species like hydroxyl radicals. nih.gov By comparing the energy barriers of different potential degradation pathways, the most favorable route can be identified, providing valuable information for designing efficient wastewater treatment technologies. nih.govmdpi.com

Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), are used to predict the spectroscopic properties of molecules. mdpi.com These calculations can simulate the UV-Visible absorption spectrum of a dye by determining the energies of electronic transitions from the ground state to various excited states. mdpi.com

For this compound, TD-DFT calculations could predict its maximum absorption wavelength (λmax), which corresponds to the color observed. The predicted spectra can then be compared with experimental data for validation. acs.org This synergy between theoretical prediction and experimental validation is a powerful approach for confirming molecular structures and understanding the relationship between structure and color. mdpi.com

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics is ideal for studying the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase and their interactions with other molecules over time. nih.gov MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the study of large systems, such as a dye molecule interacting with a textile fiber or an adsorbent surface. nih.govrsc.org

MD simulations can provide a detailed picture of how this compound binds to various substrates. For textile applications, simulations can model the interactions between the dye molecule and the polymer chains of fibers like wool, silk, or nylon. These simulations can identify the primary forces responsible for binding, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. mdpi.com

Similarly, in environmental applications, MD can be used to study the adsorption of this compound onto the surface of adsorbent materials used in water treatment. nih.gov By simulating the dye's approach and binding to the adsorbent, researchers can calculate binding energies and determine the most stable adsorption configurations. This knowledge helps in the rational design of new adsorbent materials with higher efficiency and selectivity for dye removal. nih.govrsc.org

MD simulations can also be employed to understand the fate of this compound in the environment. These simulations can model the diffusion of the dye in water and its interaction with environmental components like soil particles or microorganisms. nih.gov

When combined with quantum mechanical methods in what is known as QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, it is possible to model chemical reactions, such as biodegradation, in a realistic solvent environment. This approach allows for the study of enzymatic degradation, where the active site of an enzyme is treated with quantum mechanics while the rest of the system is modeled using classical mechanics. Such simulations can elucidate the step-by-step mechanism of how microorganisms break down the complex structure of this compound, contributing to the development of effective bioremediation strategies. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that seeks to establish a mathematical correlation between the chemical structure of a molecule and its physicochemical properties. wisdomlib.orgwikipedia.org This approach is pivotal in materials science and chemistry for predicting the properties of novel compounds without the need for their physical synthesis and testing, thereby accelerating the design and discovery process. nih.gov For a compound like this compound, a synthetic dye belonging to the triarylmethane class, QSPR can be instrumental in designing analogues with enhanced properties such as improved lightfastness, greater solubility, or specific absorption maxima. alfa-chemistry.comguidechem.combritannica.com

While specific QSPR studies exclusively focused on this compound analogues are not extensively documented in publicly available literature, a representative modeling framework can be constructed based on established principles. Such a study involves the selection of a dataset, calculation of molecular descriptors, model construction, and validation. wikipedia.orgresearchgate.net

Hypothetical QSPR Study Framework for this compound Analogues

The primary objective of a QSPR study on this compound analogues would be to predict a key property, for instance, the maximum absorption wavelength (λmax), which dictates the color of the dye. The core structure of this compound, with its anthraquinone (B42736) and substituted benzene sulfonic acid moieties, provides a scaffold for creating a diverse set of analogues by modifying its substituent groups. ncats.ionih.gov

Dataset Construction:

A hypothetical dataset of this compound analogues can be generated by systematically altering the substituents on the phenyl rings. The parent structure features butyl and methyl groups. nih.gov Analogues could be created by replacing these with various electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) to modulate the electronic properties of the molecule.

Compound IDSubstituent R¹ (Butyl position)Substituent R² (Methyl position)Hypothetical λmax (nm)
AB140-Parent-CH₂CH₂CH₂CH₃-CH₃640
AB140-A1-OCH₃-H632
AB140-A2-Cl-Cl648
AB140-A3-NO₂-H655
AB140-A4-OH-CH₃635
AB140-A5-CN-CN662

Molecular Descriptor Calculation:

For each analogue in the dataset, a wide range of molecular descriptors would be computationally calculated. ucsb.eduwiley.com These descriptors quantify different aspects of the molecular structure and are broadly categorized as follows:

Descriptor ClassExamplesDescription
Constitutional Molecular Weight (MW), Atom CountDescribes the basic composition and connectivity of the molecule. ucsb.edu
Topological Wiener Index, Balaban J IndexNumerical values derived from the graph representation of the molecule, describing its size and branching.
Geometric Molecular Surface Area, Molecular Volume3D descriptors related to the spatial arrangement of atoms.
Quantum-Chemical HOMO Energy, LUMO Energy, Dipole MomentDerived from quantum mechanical calculations, these describe the electronic properties and reactivity of the molecule. ucsb.edudntb.gov.ua
Physicochemical LogP (Octanol-Water Partition Coefficient)Relates to the molecule's hydrophobicity and solubility.

Model Development and Validation:

Using the calculated descriptors as independent variables and the property of interest (e.g., λmax) as the dependent variable, a mathematical model is constructed. Multiple Linear Regression (MLR) is a common technique for this purpose, yielding an equation of the form:

λmax = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where c represents regression coefficients and D represents the values of the selected molecular descriptors. The development of robust QSPR models often employs statistical methods like Partial Least Squares (PLS) or machine learning algorithms like Artificial Neural Networks (ANN) to handle complex, non-linear relationships. researchgate.netmdpi.com

For instance, a hypothetical MLR model for predicting the λmax of this compound analogues might look like this:

λmax = 580.5 + 15.2(HOMO-LUMO Gap) - 0.8(Molecular Weight) + 25.1(Dipole_Z)*

This equation suggests that a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), a lower molecular weight, and a larger dipole moment component along the z-axis could lead to a bathochromic shift (a shift to longer wavelengths) in this hypothetical series.

The predictive power and robustness of the developed QSPR model must be rigorously validated. wikipedia.org Internal validation techniques, such as leave-one-out cross-validation, and external validation using an independent test set of molecules are essential steps to ensure the model is not overfitted and can accurately predict the properties of new, untested compounds. nih.gov Such validated models can then be used to computationally screen virtual libraries of this compound analogues to identify candidates with desired properties for synthesis. nih.gov

Insufficient Data Available for Environmental Remediation of this compound

The planned article, intended to focus solely on the chemical compound "this compound" and structured around a detailed outline of its environmental science and remediation research, cannot be generated at this time due to the absence of specific findings related to this particular dye. The required sections and subsections, including photocatalytic degradation, ozonation strategies, and Fenton processes, necessitate detailed experimental results, kinetic data, and mechanistic studies that are specific to this compound.

General research into the degradation of anthraquinone dyes, the class to which this compound belongs, suggests that AOPs are a promising avenue for their remediation. However, without studies conducted directly on this compound, it is not possible to provide scientifically accurate information on the development of novel photocatalytic materials, the role of reactive oxygen species, the influence of operational parameters, or the efficacy of ozonation and Fenton-based treatments for this specific compound.

Therefore, the generation of a thorough, informative, and scientifically accurate article strictly adhering to the requested outline for this compound is not feasible based on the currently available research. Further experimental studies are required to fill this knowledge gap in the scientific literature.

Environmental Science and Remediation Research on Acid Blue 140

Advanced Oxidation Processes (AOPs) for Acid Blue 140 Degradation.

Electrochemical Oxidation Mechanisms in Dye Treatment

Electrochemical oxidation is an advanced oxidation process (AOP) that utilizes electrically generated reactive oxygen species, primarily hydroxyl radicals (•OH), to degrade recalcitrant organic pollutants like acid dyes. While specific studies on this compound are limited, the degradation mechanism can be inferred from research on similar dyes, such as Acid Blue 80 and Acid Orange 7. mdpi.comnih.gov

The process is initiated by the attack of powerful hydroxyl radicals on the dye molecule. This non-selective oxidation leads to the cleavage of the chromophoric structure, resulting in the decolorization of the solution. mdpi.com For azo dyes, the initial attack often targets the azo bond (-N=N-). nih.gov For anthraquinone (B42736) dyes like this compound, the attack likely focuses on breaking open the aromatic rings.

Subsequent reactions involve the formation of various intermediate organic compounds, such as carboxylic acids and aldehydes. nih.gov Through continued oxidation, these intermediates are progressively broken down into smaller, less harmful molecules. The ultimate goal of electrochemical oxidation is the complete mineralization of the dye into carbon dioxide, water, and inorganic ions like sulfate (B86663) (from sulfonate groups) and nitrate. nih.gov The efficiency of the process is influenced by several factors, including the electrode material (e.g., Boron-Doped Diamond or PbO₂), pH of the solution, and the applied current density. mdpi.comnih.gov

Adsorption Studies for this compound Removal from Aqueous Systems

Adsorption is a widely studied, effective, and economical method for removing dyes from wastewater. The process involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent).

Significant research has been directed toward developing low-cost and highly effective adsorbents from various materials for the removal of acid dyes. While activated carbon is a traditional and effective adsorbent, alternatives are sought to reduce costs. researchgate.net

Novel adsorbents investigated for acid dye removal include:

Agricultural Wastes: Materials such as almond shells, pomelo pith, and Raphia taedigera seeds have been converted into activated carbon or used directly. nih.govnih.govguilan.ac.ir These materials are abundant, inexpensive, and can be effective after physical or chemical activation.

Natural Clays: Bentonite and sepiolite are natural clay minerals that have been used to adsorb acid dyes. researchgate.netresearchgate.net Their surfaces can be modified, for instance with quaternary amines like dodecyltrimethylammonium bromide (DTMA), to significantly enhance their adsorption capacity for anionic dyes like Acid Blue 193. researchgate.net

Biopolymers: Chitosan, a biopolymer derived from crustacean shells, has been chemically modified through oxidation to create an effective adsorbent for anionic dyes. researchgate.netmst.edu

Bionanocomposites: Environmentally friendly composites have been synthesized using materials like seaweed-based alginate and nanobioglass to create adsorbents for dye removal. nih.govnih.gov

Characterization of these adsorbents is crucial to understand their properties and adsorption mechanism. Common techniques include determining the surface area and pore volume (e.g., via nitrogen adsorption), identifying surface functional groups (e.g., via Fourier-transform infrared spectroscopy - FTIR), and assessing the surface charge at different pH values (e.g., by measuring the point of zero charge, pHpzc). nih.govsemanticscholar.org

To quantify the efficiency and understand the nature of the adsorption process for acid dyes, researchers perform isotherm, kinetic, and thermodynamic studies.

Adsorption Isotherms: These models describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed on the adsorbent at a constant temperature.

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface. This model was found to be a good fit for the adsorption of Acid Blue 129 on almond shells and Acid Blue 40 on activated carbon. nih.gov

The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces. It well-described the adsorption of Acid Blue 193 onto DTMA-bentonite. researchgate.net

Other models like the Temkin and Dubinin-Radushkevich (D-R) isotherms are also used to evaluate the adsorption process and energy. nih.govresearchgate.net

Adsorption Isotherm Parameters for Various Acid Dyes
AdsorbentDyeIsotherm ModelKey ParametersSource
Powdered Activated CharcoalAcid BlueLangmuir & FreundlichL-type isotherm observed researchgate.net
Almond ShellAcid Blue 129Langmuir (R²=0.994)Implies monolayer coverage nih.gov
DTMA-BentoniteAcid Blue 193FreundlichAdsorption capacity of 740.5 mg/g researchgate.net
Activated CarbonAcid Blue 40LangmuirBest fit compared to Freundlich and Temkin

Adsorption Kinetics: Kinetic studies describe the rate of dye uptake by the adsorbent.

The pseudo-second-order kinetic model is frequently found to provide the best correlation for experimental data for acid dye adsorption. researchgate.netnih.govnih.gov This suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate.

Adsorption Kinetic Model Parameters for Various Acid Dyes
AdsorbentDyeBest Fit Kinetic ModelKey FindingSource
Powdered Activated CharcoalAcid BluePseudo-second-orderFollowed more closely than pseudo-first-order researchgate.net
Almond ShellAcid Blue 129Pseudo-second-orderProvided a better correlation than pseudo-first-order nih.gov
Pomelo PithAcid Blue 25Pseudo-second-orderIndicates chemisorption as the rate-limiting step nih.gov

Thermodynamic Analysis: Thermodynamic parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) are calculated to determine the spontaneity and nature of the adsorption process.

A negative ΔG° indicates a spontaneous adsorption process.

A positive ΔH° suggests an endothermic process, where adsorption is favored at higher temperatures.

A positive ΔS° indicates increased randomness at the solid-solution interface during adsorption. nih.gov

Thermodynamic Parameters for Acid Dye Adsorption
AdsorbentDyeΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)InterpretationSource
Almond ShellAcid Blue 129NegativePositivePositiveSpontaneous and endothermic nih.gov
DTMA-BentoniteAcid Blue 193Negative (at 20°C)Negative-Spontaneous and exothermic researchgate.net
Activated CarbonAcid Blue 40-0.055 to -5.585Positive (80.088 J/mol)-Spontaneous and endothermic

The primary mechanism for the adsorption of anionic dyes like this compound onto many adsorbents is electrostatic attraction . Acid dyes contain one or more anionic sulfonate (-SO₃⁻) groups. At a pH below the adsorbent's point of zero charge (pHpzc), the adsorbent surface becomes protonated and carries a net positive charge. This creates a strong electrostatic attraction with the negatively charged dye anions, leading to high adsorption efficiency. researchgate.netresearchgate.net Consequently, the adsorption of acid dyes is often highly favorable in acidic conditions (low pH). researchgate.netnih.gov

In addition to electrostatic forces, other interactions can play a significant role:

Hydrogen Bonding: Functional groups on the adsorbent surface, such as hydroxyl (-OH) and carboxyl (-COOH) groups, can form hydrogen bonds with atoms like oxygen and nitrogen in the dye molecule. This mechanism was suggested for the adsorption of Acid Blue 25 on pomelo pith. nih.gov

Chemisorption: In some cases, stronger chemical bonds may form between the dye and the adsorbent, as suggested by the good fit of the pseudo-second-order kinetic model. researchgate.net

Biodegradation and Bioremediation Approaches for this compound

Bioremediation utilizes microorganisms to break down pollutants into less toxic substances. This approach is considered cost-effective and environmentally friendly for treating dye-laden wastewater. sciepub.com

The biodegradation of azo dyes, a class to which many acid dyes belong, is a multi-step process often involving both anaerobic and aerobic stages. The key to breaking down these dyes lies in the enzymatic machinery of microorganisms like bacteria and fungi. nih.gov

Microbial Consortia: Mixed microbial cultures, or consortia, are often more effective than single strains because they can perform a wider range of metabolic activities. A consortium containing species such as Pseudomonas putida, Bacillus subtilis, and Pseudomonas aeruginosa has been shown to effectively degrade an "Acid Blue" diazo dye. sciepub.comsciepub.com Bacteria are particularly noted for their ability to decolorize and mineralize a wide array of dyes. nih.govnih.gov

Degradation Pathway: The typical degradation pathway for an azo dye begins with the reductive cleavage of the azo bond (-N=N-). This initial step breaks the chromophore, causing decolorization, and results in the formation of aromatic amines. sciepub.comresearchgate.net For one Acid Blue dye, these intermediates were identified as metanilic acid and peri acid. sciepub.comsciepub.com These aromatic amines, which can be toxic, are then further degraded, typically under aerobic conditions, through ring-opening reactions. The pathway continues with the formation of intermediates like methyl salicylic acid and catechol, which are ultimately mineralized into simpler compounds like β-ketoadipic acid, and finally, CO₂ and H₂O. sciepub.comsciepub.com

Enzyme Systems: Several key enzymes are responsible for dye degradation:

Azoreductase: This is the primary enzyme responsible for the initial anaerobic cleavage of the azo bond. It transfers reducing equivalents (from NADH or NADPH) to the azo linkage, breaking it. researchgate.netmdpi.com

Ligninolytic Enzymes: White-rot fungi produce powerful, non-specific extracellular enzymes like laccase, lignin peroxidase (LiP), and manganese peroxidase (MnP). nih.govresearchgate.net These enzymes generate free radicals that can attack and degrade a wide variety of complex aromatic structures, including those found in dyes. mdpi.com

Other Oxidoreductases: Enzymes such as NADH-DCIP reductase also contribute to the decolorization process. researchgate.net

The complete mineralization of dyes often requires the synergistic action of multiple enzymes and microbial species. sciepub.comnih.gov

Microbial Degradation Pathways and Enzyme Systems.

Integrated Treatment Systems and Hybrid Processes for this compound

To enhance the efficiency of dye removal, integrated or hybrid systems that combine different treatment methods are being explored. These systems aim to overcome the limitations of individual processes.

An example of an integrated system is the combination of ozonation with biodegradation. Ozonation, an advanced oxidation process (AOP), can effectively break down complex dye molecules, increasing their biodegradability for subsequent biological treatment juniperpublishers.com. This approach has been shown to achieve high levels of color and chemical oxygen demand (COD) removal for other acid dyes juniperpublishers.com.

Hybrid processes often involve the coupling of AOPs, such as Fenton oxidation or sonolysis, with other methods. For instance, the combination of ultrasound with Fenton's reagent has been demonstrated to be effective in the degradation of industrial dye effluents nih.gov. Another approach involves a photo-assisted electrochemical process, which has been successfully used for the degradation of Acid Blue 40, achieving significant color, total organic carbon (TOC), and COD removal researchgate.net. A combined photocatalytic and bacterial biodegradation process has also shown high degradation percentages for various blue dyes nih.gov.

Table 4: Efficiency of a Photo-Assisted Electrochemical Process for Acid Blue 40 Degradation

ParameterElectrochemical ProcessPhoto-Assisted Electrochemical ProcessReference
Color Removal80%90% researchgate.net
TOC Removal46%64% researchgate.net
COD Removal69%60% researchgate.net

Environmental Fate Modeling and Transformation Pathway Analysis for this compound

Understanding the environmental fate of this compound and its transformation pathways is crucial for assessing its potential risks and developing effective remediation strategies. Environmental fate models are used to predict the distribution and persistence of chemicals in various environmental compartments nih.govsemanticscholar.orgitrcweb.org.

The analysis of degradation products is essential for confirming the complete mineralization of the dye and ensuring that the resulting metabolites are not more toxic than the parent compound.

Table 5: Identified Intermediates in the Biodegradation of Acid Blue 113

Intermediate CompoundAnalytical MethodReference
Metanilic acidTLC sciepub.com
Peri acidTLC sciepub.com
Methyl salicylic acidGC-MS sciepub.com
CatecholGC-MS sciepub.com
β-ketoadipic acidGC-MS sciepub.com
Aniline (B41778)GC-MS, ESI-MS nih.gov
Naphthalene-1,4-diamineGC-MS, ESI-MS nih.gov
3-aminobenzenesulfonic acidGC-MS, ESI-MS nih.gov
Naphthalene-1-sulfonic acidGC-MS, ESI-MS nih.gov
8-aminonaphthalene-1-sulfonic acidGC-MS, ESI-MS nih.gov
5,8-diaminonaphthalene-1-sulfonic acidGC-MS, ESI-MS nih.gov

Advanced Analytical Methodologies for Detection and Quantification of Acid Blue 140

Chromatographic Techniques for Acid Blue 140

Chromatographic techniques are powerful tools for the separation, identification, and quantification of individual components from a mixture. For a sulfonated and relatively polar compound like this compound, liquid chromatography is the method of choice.

High-Performance Liquid Chromatography (HPLC) with Variable Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of water-soluble dyes like this compound. The separation is typically achieved using a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

The composition of the mobile phase is a critical parameter that influences the retention time and resolution of the dye. A common approach involves a gradient elution using a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The gradient allows for the efficient elution of compounds with varying polarities.

Various detectors can be coupled with HPLC for the detection of this compound. A Diode Array Detector (DAD) or a UV-Visible detector is commonly used, as the dye exhibits strong absorbance in the visible region of the electromagnetic spectrum. researchgate.net The wavelength of maximum absorbance (λmax) for the dye is selected for monitoring to ensure the highest sensitivity. For Acid Blue dyes, this is often in the range of 590-640 nm. Mass spectrometry (MS) detectors can also be coupled with HPLC (LC-MS) to provide structural information and confirmation of the dye's identity based on its mass-to-charge ratio.

Table 1: Illustrative HPLC-DAD Parameters for this compound Analysis This table presents a hypothetical set of parameters for the analysis of this compound, as specific experimental data was not available in the conducted research.

Parameter Value
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 20 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 630 nm (DAD)

| Expected Retention Time | ~12.5 min |

Ion-Pair Chromatography for Acid Dye Analysis

Ion-pair chromatography is a variation of reversed-phase HPLC that is particularly useful for the separation of ionic and highly polar compounds like this compound. technologynetworks.comtcichemicals.com This technique involves the addition of an ion-pairing reagent to the mobile phase. sigmaaldrich.comchromatographyonline.com

For anionic dyes such as this compound, which possesses sulfonate groups, a cationic ion-pairing reagent is used. Common examples include tetra-alkylammonium salts like tetrabutylammonium (B224687) hydrogen sulfate (B86663) or tetrabutylammonium bromide. The cationic head of the ion-pairing reagent forms an ion pair with the anionic sulfonate group of the dye. This newly formed complex is electrically neutral and more hydrophobic than the original dye molecule, leading to increased retention on a nonpolar stationary phase.

The concentration of the ion-pairing reagent, the pH of the mobile phase, and the choice of the counter-ion are critical parameters that need to be optimized to achieve the desired separation. This technique allows for enhanced retention and improved peak shape for highly water-soluble dyes that would otherwise elute too quickly in standard reversed-phase HPLC.

Table 2: Common Cationic Ion-Pairing Reagents for Anionic Dye Analysis This table provides examples of ion-pairing reagents suitable for the analysis of anionic dyes like this compound.

Ion-Pairing Reagent Chemical Formula Typical Concentration
Tetrabutylammonium hydrogen sulfate C₁₆H₃₇NO₄S 5-20 mM
Tetrabutylammonium bromide C₁₆H₃₆BrN 5-20 mM

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis

While HPLC is the primary tool for analyzing the intact this compound dye, Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for the identification of its degradation products. This compound, being an anthraquinone (B42736) dye, can undergo degradation through various processes such as oxidation, reduction, or biodegradation. nih.govnih.govresearchgate.net This degradation often leads to the breakdown of the large dye molecule into smaller, more volatile fragments.

Prior to GC-MS analysis, a derivatization step may be necessary to increase the volatility of polar degradation products containing functional groups like hydroxyl or carboxylic acids. The separated compounds are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum for each compound. By analyzing these fragmentation patterns, the chemical structures of the degradation products can be elucidated. For instance, the degradation of anthraquinone dyes can lead to the formation of compounds like phthalic acid, benzoic acid, and various substituted aromatic compounds. nih.govnih.gov

Table 3: Potential Degradation Products of Anthraquinone Dyes (like this compound) Identifiable by GC-MS This table lists potential degradation products based on the general degradation pathways of anthraquinone dyes, as specific data for this compound was not available.

Potential Degradation Product Chemical Formula Expected Molecular Ion (m/z)
Phthalic Acid C₈H₆O₄ 166
Benzoic Acid C₇H₆O₂ 122
1,4-Dihydroxyanthraquinone C₁₄H₈O₄ 240

Advanced Spectrophotometric Methods for this compound

Spectrophotometric methods are based on the interaction of electromagnetic radiation with the analyte and are widely used for the quantitative analysis of colored compounds.

UV-Visible Spectrophotometry for Concentration Monitoring

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for determining the concentration of this compound in solutions. This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

To quantify this compound, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for this compound is typically in the visible region of the spectrum, corresponding to its blue color. Once the calibration curve is established, the concentration of an unknown sample can be determined by measuring its absorbance and interpolating the value from the curve. This method is particularly useful for routine quality control and for monitoring the progress of dye degradation studies. researchgate.net

Table 4: Illustrative Data for a UV-Visible Spectrophotometry Calibration Curve of this compound This table presents hypothetical data to illustrate the construction of a calibration curve for this compound, as specific experimental data was not available.

Concentration (mg/L) Absorbance at λmax (e.g., 630 nm)
1.0 0.150
2.5 0.375
5.0 0.750
7.5 1.125

Fluorescence Spectrometry for Trace Detection and Mechanistic Probing

Fluorescence spectrometry is a highly sensitive technique that can be employed for the trace detection of fluorescent compounds. While not all dyes are fluorescent, many anthraquinone derivatives, including some acid dyes, exhibit fluorescence. This property can be exploited for their detection at very low concentrations, often orders of magnitude lower than what is achievable with UV-Visible spectrophotometry.

The technique involves exciting the sample at a specific wavelength and measuring the emitted light at a longer wavelength. The intensity of the emitted fluorescence is directly proportional to the concentration of the fluorophore. Beyond quantitative analysis, fluorescence spectrometry can be a powerful tool for mechanistic probing. For example, changes in the fluorescence intensity or the emission wavelength (fluorescence quenching or enhancement) upon interaction with other molecules can provide insights into binding mechanisms, environmental effects, and degradation pathways.

Table 5: Hypothetical Fluorescence Properties of this compound This table provides an example of the type of data obtained from fluorescence spectrometry. Specific experimental data for this compound was not available.

Parameter Value
Excitation Wavelength (λex) ~610 nm
Emission Wavelength (λem) ~650 nm
Quantum Yield (ΦF) 0.15

| Fluorescence Lifetime (τ) | ~2.5 ns |

Electrochemical Sensing and Detection Platforms

Electrochemical methods offer a compelling alternative to traditional analytical techniques for the detection of dyes like this compound, owing to their inherent advantages of high sensitivity, rapid response, cost-effectiveness, and potential for miniaturization and on-site analysis. These platforms function by probing the redox characteristics of the target analyte. For this compound, the electroactive anthraquinone core is the basis for its electrochemical detection. The fundamental reaction involves the reversible two-electron, two-proton reduction of the quinone group to a hydroquinone, which can be monitored using various electrochemical techniques.

Development of Novel Electrocatalysts for Dye Sensing

The performance of electrochemical sensors can be significantly enhanced by modifying the electrode surface with materials that exhibit electrocatalytic activity. While specific research on novel electrocatalysts exclusively for this compound is not extensively documented, the principles and materials used for detecting other dyes and electroactive compounds are directly applicable. The primary goals of using an electrocatalyst are to increase the rate of the electron transfer reaction, lower the overpotential required for the redox process, and improve the selectivity and sensitivity of the measurement.

Strategies for developing advanced electrocatalysts for dye sensing often involve the use of nanomaterials, which offer a high surface-area-to-volume ratio and unique electronic properties. Common approaches include:

Metal and Metal Oxide Nanoparticles: Nanoparticles of gold (Au), silver (Ag), copper oxide (CuO), and zinc oxide (ZnO) have been employed to modify electrodes. nih.gov These materials can facilitate faster electron transfer and, in some cases, catalyze the oxidation or reduction of the dye molecule, leading to an amplified signal. For instance, a composite of multi-walled carbon nanotubes (MWCNTs) and copper-doped zinc oxide (Cu-ZnO) nanoparticles has been used to create a more effective sensing platform for brilliant blue dye. nih.gov

Carbon-Based Nanomaterials: Graphene and carbon nanotubes (CNTs) are widely used due to their excellent electrical conductivity, large surface area, and strong adsorptive capabilities. mdpi.com They serve as an effective matrix to immobilize other catalytic materials and can preconcentrate dye molecules on the electrode surface, thereby increasing the sensitivity of the analysis. mdpi.com

Conducting Polymers and Composites: Polymers like polyaniline can be electropolymerized onto an electrode surface to create a conductive film that enhances the electrochemical signal. rsc.org Composites that combine the properties of multiple materials, such as metal-organic frameworks (MOFs) with gold nanoparticles or metal oxides with carbon nanotubes, are being developed to achieve synergistic effects, boosting both sensitivity and selectivity. mdpi.com

The development of these novel materials aims to overcome common challenges in electrochemical sensing, such as electrode fouling and interference from other species in complex sample matrices.

Voltammetric Techniques for Quantitative Analysis

Voltammetry measures the current response of an electroactive species to a varying potential. Several voltammetric techniques are suitable for the quantitative analysis of anthraquinone dyes like this compound.

Cyclic Voltammetry (CV): This is a fundamental technique used to investigate the redox behavior of a compound. For anthraquinone dyes, CV typically reveals a pair of well-defined redox peaks corresponding to the reversible reduction of the quinone moiety. researchgate.netcore.ac.uk The peak current in CV is proportional to the concentration of the dye, allowing for quantification. Studies on other anthraquinone dyes, such as Reactive Blue 19, show a reversible electrochemical reaction in the potential range of -200 to -650 mV vs Ag/AgCl, depending on the pH. core.ac.uk

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These are more sensitive techniques than CV for quantitative purposes. They employ potential pulses to minimize the background (capacitive) current, resulting in a significantly improved signal-to-noise ratio and lower detection limits. rsc.orgresearchgate.net SWV has been successfully used to generate distinct voltammetric profiles for various anthraquinone dyes, allowing for their identification. researchgate.net The peak current obtained from DPV or SWV is directly proportional to the analyte concentration over a specific range.

Adsorptive Stripping Voltammetry (AdSV): This is an extremely sensitive technique ideal for trace analysis. It involves a two-step process: first, the analyte is preconcentrated by adsorption onto the working electrode surface at a fixed potential for a specific period. Second, the potential is scanned, and the accumulated analyte is "stripped" from the surface, generating a large faradaic current. This preconcentration step allows for the detection of much lower concentrations than direct voltammetric methods. AdSV has been effectively applied to the analysis of anthraquinone-based reactive dyes. orientjchem.org

The table below summarizes the application of voltammetric techniques for the analysis of anthraquinone dyes, based on data from related compounds.

TechniqueElectrodeAnalyte ClassKey Findings
Cyclic Voltammetry (CV)Glassy Carbon ElectrodeAnthraquinone DyesCharacterizes the reversible quinone/hydroquinone redox couple. core.ac.uk
Square Wave Voltammetry (SWV)Graphite/Polyester CompositeAnthraquinone DyesProvides distinct voltammetric profiles for identification. researchgate.net
Adsorptive Stripping Voltammetry (AdSV)Hanging Mercury Drop Electrode (HMDE)Anthraquinone Reactive DyesEnables trace-level detection via preconcentration of the dye on the electrode surface. orientjchem.org
Differential Pulse Voltammetry (DPV)Modified Glassy Carbon ElectrodePhenolic CompoundsOffers high sensitivity with low detection limits (e.g., 4.94 nM for hydroquinone). rsc.org

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS, LC-DAD-Orbitrap MS)

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the unambiguous identification and precise quantification of dyes in complex mixtures. For this compound, Liquid Chromatography (LC) coupled with various forms of Mass Spectrometry (MS) provides the highest degree of selectivity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for quantitative analysis. lcms.cz The process involves:

LC Separation: A liquid chromatograph, typically using a reversed-phase column (e.g., C18), separates this compound from other components in the sample matrix based on its polarity. lcms.cz

Ionization: The eluent from the LC column is directed into an ion source, most commonly an Electrospray Ionization (ESI) source, which generates charged molecular ions of the dye.

Tandem Mass Spectrometry (MS/MS): The analysis is performed in a triple quadrupole mass spectrometer. The first quadrupole (Q1) is set to select the specific precursor ion (the molecular ion of this compound). This ion is then fragmented in the second quadrupole (q2), a collision cell. The third quadrupole (Q3) separates the resulting characteristic fragment ions. By monitoring specific precursor-to-fragment ion transitions, a technique known as Multiple Reaction Monitoring (MRM), exceptional selectivity and sensitivity are achieved, allowing for quantification even at very low levels in complex samples like textiles. lcms.czshimadzu.com

Liquid Chromatography-Diode Array Detection-Orbitrap Mass Spectrometry (LC-DAD-Orbitrap MS) combines chromatographic separation with two types of detectors for comprehensive analysis.

LC Separation and DAD Detection: As with LC-MS/MS, the dye is first separated using LC. A Diode Array Detector (DAD) placed after the column provides UV-Visible spectra for each component, which is useful for preliminary identification and quantification of colored substances. nih.gov

High-Resolution Mass Spectrometry (HRMS): The Orbitrap mass analyzer provides ultra-high resolution and exceptional mass accuracy. This allows for the determination of the elemental composition of the parent ion and its fragments with very high confidence, confirming the identity of the dye without ambiguity. This is particularly useful for identifying unknown dyes or differentiating between isomers. nih.gov

These hyphenated techniques are the gold standard for regulatory monitoring and research involving synthetic dyes. They provide the necessary confirmation of identity and reliable quantification required for quality control and safety assessment. lcms.cz The table below shows typical parameters used in the LC-MS analysis of synthetic dyes.

ParameterLC-MS/MSLC-DAD-Orbitrap MS
Separation Column Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.7 µm) lcms.czReversed-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm) nih.gov
Mobile Phase Gradient of water/methanol or water/acetonitrile with additives like formic acid or ammonium acetate. lcms.czoup.comGradient of methanol and 0.1% phosphoric acid in water. nih.gov
Ionization Source Electrospray Ionization (ESI) oup.comElectrospray Ionization (ESI)
Mass Analyzer Triple Quadrupole (QqQ)Orbitrap
Detection Mode Multiple Reaction Monitoring (MRM) lcms.czFull Scan with High Mass Accuracy
Primary Use Targeted quantification, high sensitivity. lcms.czCompound identification, structural elucidation, qualitative and quantitative analysis. nih.gov
LOD/LOQ Example For disperse dyes, LOD ~2.0 ng/L, LOQ ~8.0 ng/L. oup.comFor anthraquinones, detection limits in the range of 30–90 ng/mL. bohrium.com

Applications of Acid Blue 140 in Materials Science and Chemical Systems

Textile Dyeing Research: Fundamental Dye-Fiber Interactions

The primary application of Acid Blue 140 is in the dyeing of protein and polyamide fibers. Research in this area focuses on understanding the complex interactions between the dye molecule and the fiber polymer to optimize dyeing processes and enhance final product quality.

While specific kinetic and thermodynamic studies for this compound are not extensively detailed in publicly available literature, the dyeing behavior can be understood from the established principles governing similar acid dyes on protein and polyamide fibers. The dyeing process is a complex interplay of diffusion and adsorption, influenced by factors such as temperature, pH, and electrolyte concentration. ijche.com

Thermodynamic analysis of acid dyeing reveals the spontaneity and nature of the dye-fiber interaction. Key parameters such as the standard affinity (Δμ°), enthalpy change (ΔH°), and entropy change (ΔS°) are calculated from adsorption isotherms. For most acid dyes on wool and nylon, the dyeing process is exothermic (negative ΔH°) and spontaneous (negative Gibbs free energy, ΔG°). acs.orggrin.com The standard affinity, which measures the tendency of the dye to move from the dyebath to the fiber, is a critical parameter in these studies. grin.comitast.ir

Table 1: Comparative Thermodynamic Parameters for Acid Dyeing on Nylon and Wool This table presents typical data for analogous acid dye systems to illustrate the principles, as specific values for this compound were not available.

Parameter Dye System Value Reference
Standard Affinity (Δμ°) Acid Red 1 on Dartmoor Wool -17.94 kJ/mol acs.org
Acid Red 1 on Leicester Wool -19.30 kJ/mol acs.org
p-hydroxyazo-3-benzene carboxylic acid on Nylon 19.86 kJ/mol (at 90°C) grin.com
Enthalpy Change (ΔH°) p-hydroxyazo-3-benzene carboxylic acid on Nylon -15.32 kJ/mol grin.com
Entropy Change (ΔS°) p-hydroxyazo-3-benzene carboxylic acid on Nylon 0.097 J/(mol·K) grin.com
Kinetic Model Fit Acid Red 1 on Wool Pseudo-second-order acs.orgnih.gov

The adsorption and fixation of this compound onto wool, silk, and nylon fibers are governed by a combination of intermolecular forces. The primary mechanism is the formation of ionic bonds. iosrjournals.org In an acidic dyebath (typically pH 2-6), the amino groups (-NH2) present in the protein fibers (wool and silk) and polyamide fibers (nylon) become protonated, acquiring a positive charge (-NH3+). iosrjournals.org this compound, being an anionic dye with negatively charged sulfonate groups (-SO3-), is attracted to these positively charged sites, forming strong electrostatic interactions or salt linkages. iosrjournals.org

Van der Waals Forces: These are weak, short-range attractions between the large aromatic structure of the this compound molecule and the polymer chains of the fiber. The large molecular size of milling and super-milling acid dyes enhances these interactions. itast.ir

Hydrogen Bonding: Hydrogen bonds can form between the various functional groups on the dye molecule (such as amino or hydroxyl groups) and corresponding groups on the fiber surface, further securing the dye within the fiber matrix.

The dyeing process is an ion-exchange mechanism where the dye anions compete with and displace smaller anions (like sulfate (B86663) or acetate (B1210297) ions from the acid used) that are initially attracted to the protonated amino groups of the fiber. itast.ir

The color fastness of textiles dyed with this compound refers to the resistance of the color to various agents it may encounter during its lifespan, such as washing, light, and rubbing. These properties are intrinsically linked to the chemical structure of the dye and the strength of its interaction with the fiber.

Wash Fastness: This is largely dependent on the strength of the dye-fiber bonds and the dye's molecular size. Acid dyes with higher molecular weights, like milling or super-milling dyes, generally exhibit better wash fastness. woolwise.com This is because the larger molecules are more securely anchored within the fiber structure through stronger Van der Waals forces and are less likely to diffuse out during washing. The presence of multiple sulfonate groups can increase water solubility, which might negatively impact wash fastness if not offset by a large molecular structure. danlintex.com

Light Fastness: The ability of a dye to resist fading upon exposure to light depends on the stability of its chromophore. Anthraquinone-based dyes, such as this compound, are known for having good to excellent light fastness. Their fused aromatic ring structure is relatively stable and less susceptible to photochemical degradation compared to some other dye classes. Light fastness is typically assessed by comparing the dyed fabric's fading to a set of standardized blue wool samples under controlled light exposure. danlintex.comtestextextile.com

Rubbing Fastness (Crocking): This measures the transfer of color from the fabric surface to another surface by rubbing. It is primarily a function of the amount of unfixed dye on the fiber surface. A thorough rinsing process after dyeing is crucial for good rubbing fastness. Poor penetration of the dye into the fiber can also lead to more surface dye and lower rubbing fastness.

Advanced Material Fabrication and Modification

The chemical structure of this compound allows it to function as more than just a colorant, enabling its use in the synthesis and modification of advanced functional materials.

In the chemical oxidative polymerization of conducting polymers like polypyrrole (PPy), certain anionic dyes can act as both a dopant and a "structural-guiding agent" or template. Research has shown that acid dyes, particularly those with sulfonate groups and aromatic structures like Acid Blue 25 and Acid Blue 129, can direct the morphology of the resulting polymer on a nanoscale. researchgate.netutb.cz

During the polymerization of pyrrole monomers using an oxidant like iron(III) chloride, the presence of an acid dye can lead to the formation of well-defined nanostructures such as nanowires or nanotubes, instead of the typical amorphous globular particles. researchgate.netmdpi.com The dye anions are incorporated into the polymer backbone to balance the positive charge of the oxidized polypyrrole, a process known as doping. This incorporation not only makes the polymer conductive but also influences its growth pattern. The self-assembly of dye molecules can form a template around which the polypyrrole polymerizes, leading to the one-dimensional growth of nanofibers or nanotubes. researchgate.net This templating effect significantly impacts the material's properties. For instance, PPy synthesized in the presence of Acid Blue 25 formed nanowires with a dramatically improved electrical conductivity (up to 60 S/cm) compared to PPy synthesized without the dye (around 1 S/cm). researchgate.netutb.cz

Table 2: Influence of Acid Dye Structure-Guiding Agents on Polypyrrole Conductivity

Structure-Guiding Agent Resulting PPy Morphology Conductivity (S/cm) Reference
None Globular/Amorphous ~1 researchgate.netutb.cz
Acid Blue 25 Nanowires up to 60 researchgate.netutb.cz
Acid Blue 129 Globular (no morphological impact) Increased researchgate.netutb.cz
Methyl Orange Nanofibers/Nanotubes > 50 researchgate.net

The application of this compound specifically in the fabrication of optical materials and sensors is not well-documented in current research. However, the broader class of organic dyestuffs is fundamental to the development of many optical chemical sensors. scispace.com These sensors often rely on changes in the optical properties of an indicator dye (e.g., absorbance or fluorescence) in response to a specific chemical analyte. nih.gov

Organic dyes are used as colorimetric or fluorescent indicators in various sensing schemes. scispace.com For example, pH sensors can be constructed using dyes that exhibit distinct color changes upon protonation or deprotonation. mdpi.com While this compound's potential in this area has not been explicitly explored, its chromophoric properties, typical of an anthraquinone (B42736) dye, place it within the class of compounds that are theoretically viable for such applications, pending further research into its specific optical responses to chemical stimuli.

Research Applications in Chemical and Biological Systems (Mechanistic Focus).

pH Indicator Studies and Underlying Chemical Principles

While specific studies detailing this compound's performance as a pH indicator are not extensively documented in readily available literature, its classification as a triarylmethane dye provides a strong theoretical basis for this application. alfa-chemistry.comwikipedia.org Triarylmethane dyes are well-known for their pH-sensitive color changes, which are rooted in structural transformations at the molecular level. wikipedia.org

The underlying chemical principle for the indicator function of triarylmethane dyes lies in their ability to exist in different resonance structures depending on the hydrogen ion concentration (pH) of the solution. wikipedia.org In acidic solutions, the central carbon atom of the dye molecule is typically in a tetrahedral geometry, and the π-electron systems of the three aromatic rings are largely isolated. This configuration is often colorless or has a different color compared to its basic form. As the pH increases and the solution becomes more alkaline, a proton is removed, leading to a planar, conjugated system. This extended conjugation allows for the absorption of light in the visible spectrum, resulting in an intense color. The reversible nature of this acid-base reaction allows these dyes to be used as visual pH indicators. wikipedia.org

The specific pH range over which a triarylmethane dye changes color is determined by the nature and position of substituents on the aromatic rings. sci-hub.st For this compound, the presence of sulfonic acid groups, amino groups, and bromine atoms on its anthraquinone structure would influence its pKa and thus its effective range as a pH indicator. nih.govncats.io

Table 1: General Principles of Triarylmethane Dyes as pH Indicators

Condition Molecular Structure Conjugation Color
AcidicTetrahedral central carbonInterruptedTypically colorless or a different color
AlkalinePlanar carbocationExtendedIntense color

Fluorescent Probes in Mechanistic Biological Research (binding to biomolecules)

The application of this compound as a fluorescent probe in biological research, particularly for studying the binding to biomolecules, is an area of growing interest. The fluorescence of triarylmethane dyes is highly sensitive to their local environment. nih.gov In solution, these dyes can undergo non-radiative decay through the rotational motion of their phenyl rings, which quenches their fluorescence. chempedia.info

However, when these dye molecules bind to a biomolecule, such as a protein, this rotational freedom can be restricted. This restriction reduces the non-radiative decay pathways, leading to a significant enhancement of the fluorescence quantum yield. nih.gov This "turn-on" fluorescence makes them valuable as probes to study binding events.

The interaction of this compound with proteins would likely be governed by a combination of hydrophobic and electrostatic interactions. The large aromatic surface of the dye can interact with hydrophobic pockets on a protein's surface, while the charged sulfonate groups can form salt bridges with positively charged amino acid residues. Changes in the fluorescence intensity, emission wavelength, and polarization upon binding can provide valuable information about the binding mechanism, the stoichiometry of the complex, and the nature of the binding site. nih.gov

While direct studies on this compound as a fluorescent probe for specific biomolecules are emerging, the principle has been demonstrated with similar dyes. For instance, fluorescent probes are used to investigate drug binding sites on proteins like human serum albumin (HSA). tcichemicals.com A probe, designated BD140, which shares a structural similarity to acid dyes, has been used to selectively probe drug binding site II on HSA. tcichemicals.com

Table 2: Principles of Triarylmethane Dyes as Fluorescent Probes for Biomolecule Binding

State of the Dye Structural Dynamics Fluorescence Information Gained
Unbound in solutionFree rotation of aryl groupsQuenched (low)Baseline fluorescence
Bound to a biomoleculeRestricted rotationEnhanced (high)Binding affinity, stoichiometry, binding site characteristics

Forensic Science Applications in Ink Analysis and Authentication

This compound is a common component of blue ballpoint pen inks. ijrpr.com In forensic science, the chemical analysis of ink is crucial for document authentication, detecting forgeries, and determining the origin of a document. chemrestech.com The differentiation of inks, even those of the same color, is possible because ink formulations are complex mixtures of dyes, pigments, resins, and solvents, which vary between manufacturers and even between different batches from the same manufacturer. ijrpr.com

Several analytical techniques are employed to analyze and differentiate ink samples, with the identification of specific dyes like this compound being a key objective.

Detailed Research Findings:

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC): These are widely used destructive methods for ink analysis. nih.govanalis.com.my A small sample of the ink is extracted from the document and spotted on a TLC plate. A solvent system then separates the ink components based on their different affinities for the stationary phase and the mobile phase. The resulting pattern of separated dyes, or chromatogram, serves as a "fingerprint" for the ink. The discriminating power of these methods is high, often allowing for the differentiation of a large number of different pen inks. nih.gov

Spectroscopic Techniques: Ultraviolet-Visible (UV-Vis) spectroscopy can be used to analyze the absorption spectra of ink extracts, providing information about the major dye components. chemrestech.com Fourier-Transform Infrared (FTIR) spectroscopy helps in identifying the organic functional groups present in the ink's binder and other additives. ijrpr.com

Mass Spectrometry (MS): Techniques like Laser Desorption/Ionization Mass Spectrometry (LDI-MS) have proven to be powerful tools for ink analysis. nih.gov LDI-MS can provide the molecular weights of the dyes present in the ink with minimal sample preparation and destruction. This allows for the positive identification of dyes like this compound in an ink formulation. nih.govnorthumbria.ac.uk

The presence and relative concentration of this compound, in conjunction with other ink components, can be used to compare a questioned ink sample with a database of known inks, potentially linking a document to a specific pen or manufacturer. ojp.gov

Table 3: Analytical Techniques in Forensic Ink Analysis

Technique Principle Information Obtained Advantages
Thin-Layer Chromatography (TLC)Separation based on differential partitioning of components between a stationary and mobile phase. nih.govSeparation of dye components, creating a characteristic chromatogram. nih.govHigh discriminating power, relatively low cost. nih.gov
UV-Visible SpectroscopyMeasures the absorption of light in the ultraviolet and visible regions by the ink components. chemrestech.comIdentification of major dye classes based on their absorption maxima. chemrestech.comNon-destructive (for extracts), provides information on chromophores.
Fourier-Transform Infrared (FTIR) SpectroscopyMeasures the absorption of infrared radiation by the ink's molecular components. ijrpr.comIdentification of functional groups of binders, resins, and other organic components. ijrpr.comProvides information on the overall ink formulation.
Laser Desorption/Ionization Mass Spectrometry (LDI-MS)Ionization of ink components directly from the paper followed by mass analysis. nih.govMolecular weights of individual dyes and pigments. nih.govHigh specificity, minimal sample destruction. nih.gov

Future Research Directions and Sustainable Development in Acid Blue 140 Science

Integrated Computational and Experimental Approaches for Acid Blue 140

The synergy between computational modeling and experimental analysis presents a powerful tool for advancing our understanding of this compound. This integrated approach offers deep insights into the dye's molecular properties and interactions, which is crucial for predicting its behavior and designing more effective applications and remediation strategies.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in investigating the electronic structure, geometry, and bonding of azo dyes. acs.org Such studies can elucidate the relationship between the molecular structure of this compound and its spectral properties, stability, and reactivity. acs.orgnih.gov For instance, DFT calculations can predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, which correlate with the dye's electronic transitions and its potential for photocatalytic degradation. acs.org

Experimental studies, in turn, provide the necessary validation for these computational models. Techniques like UV-Vis spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and X-ray diffraction (XRD) can confirm the electronic transitions, functional groups, and crystalline structure of this compound and its derivatives, ensuring that the computational data aligns with real-world observations. acs.orgnih.gov This combined approach has been successfully used to study the adsorption of other azo dyes onto materials like graphene oxide, providing detailed insights at the atomic level. nih.gov Future research on this compound will likely leverage these integrated methods to design novel derivatives with enhanced properties and to better understand its interaction with various environmental matrices.

Table 1: Examples of Integrated Approaches in Dye Research

Research AreaComputational MethodExperimental TechniqueKey Insights
Adsorption Mechanisms Molecular Docking, DFTUV-Vis Spectroscopy, Isotherm ModelsUnderstanding intermolecular forces between dye and adsorbent. nih.gov
Electronic Properties DFT, TD-DFTUV-Vis, Fluorescence SpectroscopyCorrelation of molecular structure with color and photostability. nih.gov
Degradation Pathways Quantum Mechanics (QM)HPLC, Mass SpectrometryIdentification of intermediate products and reaction mechanisms. acs.org
Structural Confirmation DFTFTIR, XRDValidation of synthesized dye structures and oligomers. acs.org

Development of Novel Materials for Enhanced Remediation and Application of this compound

The removal of dyes like this compound from wastewater is a significant environmental challenge. Future research is focused on creating and optimizing novel materials that offer high adsorption capacity, selectivity, and reusability.

One promising class of materials is hydrogels. For example, a novel acrolein crosslinked polyethylenimine/chitosan hydrogel has demonstrated an exceptionally high adsorption capacity of 1212.4 mg/g for Acid Blue 93 and could be regenerated and reused more than 15 times. researchgate.net The development of similar chitosan-based adsorbents could offer a low-cost and highly efficient solution for removing this compound.

Nanomaterials also represent a frontier in dye remediation. Zinc oxide (ZnO) nanoparticles, for instance, have been shown to be effective photocatalysts for the degradation of dyes like methylene (B1212753) blue. mdpi.com The synthesis of novel nanocomposites, such as TiO2-ZnO-CoO, could further enhance photocatalytic activity under visible light, providing a sustainable method for breaking down this compound into less harmful substances. mdpi.com

Furthermore, polymers modified with dyes can be used to remove other pollutants. Natural polymers like maize stalks and synthetic resins such as Amberlite XAD7HP have been modified with Acid Blue 113 to effectively remove heavy metal ions like Cr³⁺, Zn²⁺, and Mn²⁺ from acidic wastewater. mdpi.com This suggests a dual-purpose future for this compound, where materials loaded with the dye could be repurposed for metal ion sequestration.

Table 2: Performance of Novel Materials in Azo Dye Remediation

Adsorbent MaterialTarget DyeMaximum Adsorption Capacity (mg/g)Key Feature
Acrolein crosslinked PEI/Chitosan hydrogelAcid Blue 931212.4High reusability (>15 cycles) researchgate.net
Graphene Oxide (GO)Novel azo dyesNot specifiedProvides detailed molecular interaction insights nih.gov
Amberlite XAD7HPAcid Blue 11325Higher capacity than natural polymers mdpi.com
ZnO NanoparticlesMethylene Blue~324 (as nanoadsorbent)Effective photocatalytic degradation mdpi.comresearchgate.net

Green Chemistry Principles in this compound Synthesis and Application

Applying the principles of green chemistry to the lifecycle of this compound is essential for sustainable development. This involves developing cleaner synthesis methods and more environmentally benign application processes.

Traditional azo dye synthesis often involves hazardous reagents and solvents. rsc.orgtandfonline.com Future research is directed towards solvent-free synthesis methodologies, such as grinding techniques, which are simple, rapid, and cost-effective. tandfonline.comlongdom.org The use of solid acid catalysts, like nano silica (B1680970) supported boron trifluoride (nano BF₃·SiO₂) or sulfonic acid functionalized magnetic nanoparticles, can replace toxic liquid acids, prevent side products, and allow for catalyst recycling. rsc.orgtandfonline.comresearchgate.net These methods offer high conversion rates and stabilize the reactive diazonium salt intermediates. tandfonline.comresearchgate.net

Another green approach is the development of one-pot synthesis methods that minimize waste. A quantitative one-pot method for industrial azo pigments has been developed that uses recyclable wastewater and granular polytetrafluoroethylene (PTFE), significantly reducing the environmental footprint of the production process. rsc.org Adopting such principles for the synthesis of this compound, which is an anthraquinone (B42736) dye, could lead to substantial improvements in sustainability. The known synthesis of this compound involves the condensation of 1,4-dihydroxyanthraquinone with 4-Butyl-2-methylbenzenamine, followed by bromination and sulfonation, a process that could be re-evaluated for greener alternatives. alfa-chemistry.comworlddyevariety.com

Green chemistry also plays a role in the broader context of achieving the UN Sustainable Development Goals (SDGs), such as Clean Water and Sanitation (SDG 6) and Responsible Consumption and Production (SDG 12), by promoting technologies that prevent pollution and manage resources efficiently. acs.orgmdpi.com

Advanced Mechanistic Elucidation of Environmental Transformations of this compound

A fundamental understanding of how this compound transforms in the environment is critical for assessing its long-term impact and developing effective bioremediation strategies. Future research will employ advanced analytical techniques to unravel the complex mechanisms of its degradation.

The environmental fate of dyes is often determined by enzymatic processes. Laccases, for example, are enzymes that have been shown to decolorize and transform anthraquinonic dyes like Acid Blue 62. unl.pt Detailed mechanistic studies on Acid Blue 62 revealed a biotransformation pathway involving the formation of an azo dimer as the main product. unl.pt This was elucidated by following the reaction with UV-vis spectroscopy and HPLC and characterizing the intermediates and final products. unl.pt

Similar advanced mechanistic studies are needed for this compound. By identifying the transformation products, researchers can assess their potential toxicity and persistence in the environment. This knowledge is vital not only for developing efficient bioremediation processes but also for designing new, less harmful dyes in line with green chemistry principles. unl.pt Understanding these transformation pathways will help in creating a more complete picture of the dye's lifecycle and its interaction with ecosystems.

Q & A

Q. What are the key spectroscopic methods for characterizing Acid Blue 140, and how can researchers validate their findings?

this compound’s structural and electronic properties are typically analyzed using UV-Vis spectroscopy (to confirm λmax and molar absorptivity) and nuclear magnetic resonance (NMR) spectroscopy for proton environments. Researchers must cross-validate results with high-resolution mass spectrometry (HRMS) to confirm molecular weight and purity. To ensure accuracy, calibration standards (e.g., certified reference materials) and solvent controls should be included .

Q. How should researchers design experiments to quantify this compound in complex matrices (e.g., wastewater)?

Quantification requires separation techniques like high-performance liquid chromatography (HPLC) paired with diode-array detection (DAD). Method validation should include:

  • Linearity : Calibration curves (R<sup>2</sup> > 0.995) across expected concentration ranges.
  • Recovery studies : Spiked samples to assess matrix interference.
  • Precision : Triplicate measurements with relative standard deviation (RSD) < 5% .

Q. What are common pitfalls in studying this compound’s photodegradation, and how can they be mitigated?

A frequent issue is inconsistent light source calibration, leading to irreproducible degradation rates. Researchers should:

  • Use radiometers to standardize light intensity.
  • Control pH and temperature rigorously.
  • Include sacrificial agents (e.g., H2O2) to validate reactive oxygen species’ roles .

Advanced Research Questions

Q. How can mechanistic studies on this compound’s degradation pathways be optimized using advanced analytical techniques?

Combining time-resolved transient absorption spectroscopy with HPLC-MS/MS allows tracking intermediate species and reaction kinetics. For example, hydroxyl radical (•OH) involvement can be confirmed via scavenger experiments (e.g., tert-butanol quenching) coupled with electron paramagnetic resonance (EPR) . Theoretical modeling (e.g., density functional theory) further predicts degradation intermediates and transition states .

Q. How should researchers resolve contradictions in reported toxicity data for this compound?

Discrepancies often arise from differing test organisms (e.g., Daphnia magna vs. Vibrio fischeri) or exposure durations. To address this:

  • Perform meta-analyses using standardized protocols (e.g., OECD guidelines).
  • Report EC50 values with 95% confidence intervals and adjust for bioassay sensitivity .
  • Control variables like dissolved oxygen and ionic strength .

Q. What statistical approaches are critical for analyzing clustered data in this compound adsorption studies?

Clustered data (e.g., repeated measurements across adsorbent batches) require mixed-effects models to account for random variability. Key steps:

  • Use the Akaike Information Criterion (AIC) to select optimal models.
  • Validate homogeneity of variance with Levene’s test.
  • Report intraclass correlation coefficients (ICC) to quantify cluster influence .

Q. How can researchers ensure reproducibility in this compound’s synthetic protocols?

Document all variables affecting yield and purity:

  • Catalyst purity : Specify supplier and lot numbers.
  • Reaction monitoring : Use in-situ techniques like FTIR or Raman spectroscopy.
  • Post-synthesis processing : Detail washing solvents, drying temperatures, and storage conditions .

Methodological Guidance

What frameworks are recommended for formulating hypothesis-driven research questions on this compound?

Apply the PICO framework:

  • Population : Target systems (e.g., aqueous solutions, textile effluents).
  • Intervention : Variables (e.g., pH, catalysts).
  • Comparison : Control groups (e.g., untreated dye solutions).
  • Outcome : Measurable endpoints (e.g., decolorization efficiency).
    Additionally, use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions .

Q. How should researchers structure a manuscript investigating this compound’s environmental fate?

Follow a standardized format:

  • Introduction : Link gaps in dye degradation literature to your hypothesis.
  • Methods : Detail instrumentation (model numbers, detection limits) and statistical software (e.g., R or Python packages).
  • Results/Discussion : Separate data presentation from mechanistic interpretations. Use subheadings like “Kinetic Modeling” and “Ecotoxicity Implications” .

Q. What strategies improve data transparency in this compound research?

  • Deposit raw spectra, chromatograms, and computational inputs/outputs in repositories like Zenodo or Figshare.
  • Use machine-readable formats (e.g., .csv for kinetic data).
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Ethical and Compliance Considerations

Q. How should researchers address ethical concerns in this compound toxicity studies?

  • Follow institutional guidelines for humane endpoints in in vivo assays.
  • Disclose conflicts of interest (e.g., funding from textile industries).
  • Obtain permits for environmental sampling .

Q. What regulations govern this compound disposal in laboratory settings?

  • Neutralize acidic/basic waste before disposal.
  • Comply with REACH regulations for dye degradation byproducts.
  • Use certified hazardous waste contractors for large-scale residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.